Lipophilicity (LogP) of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is Significantly Higher Than Methyl, Ethyl, and Isopropyl Analogs
1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde exhibits a predicted LogP of 4.28, which is substantially higher than that of the 4-methylphenyl analog (LogP 2.69), the 4-ethylphenyl analog (LogP 3.55), and the 4-isopropylphenyl analog (LogP 3.62) . This represents a 1.59 log unit increase over the methyl derivative, a 0.73 log unit increase over the ethyl derivative, and a 0.66 log unit increase over the isopropyl derivative, corresponding to approximately 39-fold, 5.4-fold, and 4.6-fold increases in partition coefficient (log P difference converted to fold change), respectively. The unsubstituted 1H-pyrazole-4-carbaldehyde has a LogP of 0.222, making the butyl derivative over 4 log units more lipophilic [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.28 |
| Comparator Or Baseline | Methyl analog: LogP 2.69; Ethyl analog: LogP 3.55; Isopropyl analog: LogP 3.62; Unsubstituted: LogP 0.222 |
| Quantified Difference | ΔLogP = +1.59 (vs. methyl), +0.73 (vs. ethyl), +0.66 (vs. isopropyl), +4.06 (vs. unsubstituted) |
| Conditions | Predicted LogP values from Hit2Lead database (ChemBridge building blocks); calculated using standard QSPR models |
Why This Matters
Higher LogP enhances passive membrane permeability and blood-brain barrier penetration, making the butylphenyl analog preferable for CNS-targeted drug discovery or for modulating hydrophobic protein pockets.
- [1] Molbase. 1H-Pyrazole-4-carbaldehyde. CAS 35344-95-7. LogP 0.2222. View Source
